molecular formula C15H20N2O2S2 B6624233 4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline

4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline

Cat. No. B6624233
M. Wt: 324.5 g/mol
InChI Key: USCFLADSRBFDFZ-UHFFFAOYSA-N
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Description

4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ESI-09 and has been found to have unique properties that make it useful in various research applications. In

Mechanism of Action

ESI-09 works by inhibiting the Porcupine enzyme, which is responsible for the secretion of Wnt proteins. Wnt proteins are essential for the activation of the Wnt pathway, which plays a crucial role in cell proliferation, differentiation, and development. By inhibiting the Porcupine enzyme, ESI-09 prevents the secretion of Wnt proteins, thereby inhibiting the Wnt pathway.
Biochemical and Physiological Effects:
ESI-09 has been found to have significant biochemical and physiological effects. Inhibition of the Wnt pathway by ESI-09 has been found to have implications in the treatment of cancer and other diseases. ESI-09 has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Additionally, ESI-09 has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages and limitations for lab experiments. One of the primary advantages of ESI-09 is its specificity for the Porcupine enzyme, which makes it a useful tool for studying the Wnt pathway. Additionally, ESI-09 has been found to have low toxicity, making it safe for use in lab experiments. One of the limitations of ESI-09 is its solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research and development of ESI-09. One potential direction is the development of more potent and selective inhibitors of the Porcupine enzyme. Additionally, further research is needed to explore the potential applications of ESI-09 in the treatment of cancer and other diseases. ESI-09 may also have potential applications in tissue engineering and regenerative medicine, and further research is needed to explore these possibilities.
Conclusion:
ESI-09 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its specificity for the Porcupine enzyme and low toxicity make it a useful tool for studying the Wnt pathway. Additionally, ESI-09 has been found to have potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Further research is needed to explore the full potential of ESI-09 in various scientific research areas.

Synthesis Methods

The synthesis of ESI-09 involves a series of chemical reactions that require specific reagents and conditions. The first step in the synthesis involves the reaction of 5-methyl-2-thiazolamine with 2-bromoethyl ethyl sulfone in the presence of a base to form 2-(5-methyl-1,3-thiazol-2-yl)ethyl ethyl sulfone. The second step involves the reaction of the intermediate product with N-methyl-4-aminobenzene in the presence of a base to form ESI-09. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

ESI-09 has been found to have potential applications in various scientific research areas. One of the primary applications of ESI-09 is in the study of the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in cell proliferation, differentiation, and development. ESI-09 has been found to inhibit the Wnt pathway by targeting the Porcupine enzyme, which is essential for the secretion of Wnt proteins. This inhibition of the Wnt pathway has been found to have significant implications in the treatment of cancer and other diseases.

properties

IUPAC Name

4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-4-21(18,19)14-7-5-13(6-8-14)17(3)10-9-15-16-11-12(2)20-15/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCFLADSRBFDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N(C)CCC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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